Diacetate{2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}palladium(II)
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Overview
Description
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) is a coordination complex that features a palladium(II) center coordinated to a ligand known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) typically involves the reaction of palladium diacetate with BINAP in an inert atmosphere. The reaction is usually carried out in a solvent such as 5,5-dimethyl-1,3-cyclohexadiene at room temperature for about an hour. The reaction mixture is then subjected to further conditions, such as heating to 120-140°C under an inert atmosphere, to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and conditions involved.
Chemical Reactions Analysis
Types of Reactions
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) undergoes various types of reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents that target the palladium center.
Substitution: This complex can participate in substitution reactions where ligands around the palladium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or peroxides, and reducing agents such as hydrogen or hydrides. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may revert the palladium center to a lower oxidation state.
Scientific Research Applications
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring precise chiral configurations.
Industry: The compound is used in industrial processes that require efficient and selective catalytic reactions.
Mechanism of Action
The mechanism by which Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) exerts its effects involves the coordination of the BINAP ligand to the palladium center, which facilitates various catalytic processes. The palladium center acts as a catalytic site, enabling the activation and transformation of substrates through processes such as oxidative addition, reductive elimination, and migratory insertion. The BINAP ligand provides a chiral environment, which is crucial for asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis, but without the chiral BINAP ligand.
Palladium(II) chloride: Commonly used in cross-coupling reactions but lacks the chiral environment provided by BINAP.
Rhodium-BINAP complexes: Similar to palladium-BINAP complexes but with rhodium as the central metal.
Uniqueness
Diacetate{2,2’-bis(diphenylphosphino)-1,1’-binaphthyl}palladium(II) is unique due to its combination of palladium and the chiral BINAP ligand, which provides high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are essential in many pharmaceutical and industrial applications.
Properties
Molecular Formula |
C48H40O4P2Pd+2 |
---|---|
Molecular Weight |
849.2 g/mol |
IUPAC Name |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;palladium(2+);diacetate |
InChI |
InChI=1S/C44H32P2.2C2H4O2.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
ZDQNZTTXFBKHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Pd+2] |
Origin of Product |
United States |
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